Cas no 1003043-07-9 ((4-Ethoxy-3-nitrophenyl)boronic acid)

(4-Ethoxy-3-nitrophenyl)boronic acid is a versatile boronic acid derivative offering selective and effective binding capabilities. Its unique structure, characterized by a 4-ethoxy group and a 3-nitrophenyl moiety, enhances its reactivity in various organic transformations. This compound finds applications in the synthesis of biologically active molecules and pharmaceuticals, demonstrating high selectivity and stability. Its ease of use and availability make it a valuable reagent in organic synthesis.
(4-Ethoxy-3-nitrophenyl)boronic acid structure
1003043-07-9 structure
商品名:(4-Ethoxy-3-nitrophenyl)boronic acid
CAS番号:1003043-07-9
MF:C8H10BNO5
メガワット:210.979702472687
CID:5696908
PubChem ID:130053512

(4-Ethoxy-3-nitrophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • EN300-1141801
    • (4-ETHOXY-3-NITROPHENYL)BORONICACID
    • (4-ETHOXY-3-NITROPHENYL)BORONIC ACID
    • 1003043-07-9
    • Boronic acid, B-(4-ethoxy-3-nitrophenyl)-
    • (4-Ethoxy-3-nitrophenyl)boronic acid
    • インチ: 1S/C8H10BNO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,11-12H,2H2,1H3
    • InChIKey: AUSOKALEXXGIGM-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC(B(O)O)=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 211.0652026g/mol
  • どういたいしつりょう: 211.0652026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.5Ų

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 410.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 7.33±0.10(Predicted)

(4-Ethoxy-3-nitrophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141801-0.05g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
0.05g
$660.0 2023-10-26
Enamine
EN300-1141801-0.25g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
0.25g
$723.0 2023-10-26
Enamine
EN300-1141801-10.0g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9
10g
$3131.0 2023-06-09
Enamine
EN300-1141801-2.5g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
2.5g
$1539.0 2023-10-26
Enamine
EN300-1141801-0.5g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
0.5g
$754.0 2023-10-26
Enamine
EN300-1141801-1.0g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9
1g
$728.0 2023-06-09
Enamine
EN300-1141801-10g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
10g
$3376.0 2023-10-26
Enamine
EN300-1141801-5g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
5g
$2277.0 2023-10-26
Enamine
EN300-1141801-1g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
1g
$785.0 2023-10-26
Enamine
EN300-1141801-0.1g
(4-ethoxy-3-nitrophenyl)boronic acid
1003043-07-9 95%
0.1g
$691.0 2023-10-26

(4-Ethoxy-3-nitrophenyl)boronic acid 関連文献

(4-Ethoxy-3-nitrophenyl)boronic acidに関する追加情報

Introduction to (4-Ethoxy-3-nitrophenyl)boronic Acid (CAS No. 1003043-07-9)

(4-Ethoxy-3-nitrophenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. With the CAS number 1003043-07-9, this compound serves as a crucial intermediate in the synthesis of various high-value molecules, particularly in the development of pharmaceuticals and advanced materials. Its unique structural features, combining an ethoxy group and a nitro group on a phenyl ring with a boronic acid functionality, make it a versatile building block for further chemical modifications.

The significance of (4-Ethoxy-3-nitrophenyl)boronic acid lies in its utility as a precursor in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the construction of complex aromatic structures. The presence of both the ethoxy and nitro groups on the phenyl ring enhances its reactivity and adaptability, making it an invaluable asset in medicinal chemistry and materials science.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad applications. For instance, boronic acids have been extensively studied for their role in drug discovery, where they serve as key intermediates in the synthesis of small-molecule inhibitors. The nitro group in (4-Ethoxy-3-nitrophenyl)boronic acid can be further functionalized through reduction or hydrolysis, providing access to a range of pharmacologically relevant compounds. This flexibility has made it a preferred choice for researchers aiming to develop novel therapeutic agents.

Moreover, the ethoxy group contributes to the compound's stability and solubility characteristics, which are critical factors in pharmaceutical formulations. The combination of these functional groups allows for precise control over reaction outcomes, enabling chemists to tailor molecular structures for specific biological activities. This has been particularly evident in the development of targeted therapies, where precise molecular design is essential for achieving desired pharmacokinetic properties.

The latest advancements in synthetic methodologies have further highlighted the importance of (4-Ethoxy-3-nitrophenyl)boronic acid. For example, recent studies have demonstrated its utility in the preparation of conjugated polymers for organic electronics applications. The boronic acid moiety facilitates polymerization through reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in materials with exceptional electronic properties. This application underscores the compound's versatility beyond traditional pharmaceuticals.

Additionally, research has explored the use of (4-Ethoxy-3-nitrophenyl)boronic acid in bioconjugation techniques, where it serves as a linker between biomolecules and synthetic polymers. This approach has opened new avenues in biopharmaceutical development, allowing for the creation of advanced drug delivery systems. The ability to modify both ends of the boronic acid derivative provides researchers with unparalleled control over molecular architecture, enhancing both efficacy and safety profiles.

In conclusion, (4-Ethoxy-3-nitrophenyl)boronic acid (CAS No. 1003043-07-9) is a multifaceted compound with far-reaching implications in chemical synthesis and pharmaceutical innovation. Its unique structural attributes make it an indispensable tool for researchers seeking to develop cutting-edge therapeutics and materials. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone of modern chemical research.

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